molecular formula C13H14N2O3 B1382740 Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate CAS No. 1463484-39-0

Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate

Cat. No.: B1382740
CAS No.: 1463484-39-0
M. Wt: 246.26 g/mol
InChI Key: HDIIBLIJJMGOKC-UHFFFAOYSA-N
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Description

Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a heterocyclic compound featuring a fused pyrrolo-isoxazole core with a benzyl ester moiety. Its structure includes a partially unsaturated bicyclic system, which confers unique electronic and steric properties. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or for biological activity screening.

Properties

IUPAC Name

benzyl 3,3a,4,6-tetrahydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17-8-10-4-2-1-3-5-10)15-6-11-9-18-14-12(11)7-15/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIBLIJJMGOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON=C2CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Cycloaddition of Nitrile Oxides with Propargyl Derivatives

  • Step 1: Generation of nitrile oxides in situ from hydroxylamines or oximes, often using chlorinating agents or halogenated reagents.
  • Step 2: Cycloaddition with suitable alkynes bearing the ester or benzyl groups.
  • Step 3: Intramolecular cyclization to form the fused pyrroloisoxazole ring system.

This route is supported by the work of Denmark and Kallemeyn (2005), who synthesized isoxazolyls via [3+2] cycloaddition, and subsequent modifications can lead to the fused heterocycle.

Route B: Cyclization of Precursors with Suitable Functionalities

  • Preparation of precursor molecules containing both the isoxazole and pyrrole fragments, followed by intramolecular cyclization under catalytic conditions (e.g., Lewis acids or transition metals).

Route C: Catalytic Rearrangement and Cyclization

Proposed Generalized Synthetic Protocol

Step Description Conditions References
1 Generation of nitrile oxide Oxidation of hydroxylamines or oximes ,
2 Cycloaddition with alkyne bearing benzyl ester Mild heating, often in DCM or acetonitrile ,,
3 Intramolecular cyclization to form fused ring Catalysts such as RuCl₃, Lewis acids ,
4 Functional group modifications Esterification, benzylation Standard esterification protocols

Data Table Summarizing Preparation Methods

Method Starting Materials Catalysts/Reagents Key Conditions Yield/Remarks References
[3+2] Cycloaddition Hydroxylamines, Alkynes Halogenating agents, base Room temperature to reflux Moderate to high yields ,,
Oximation & Cyclization Propargylaldehyde derivatives Acid catalysts Mild heating Variable yields
Ruthenium-Catalyzed Rearrangement Isoxazolones [RuCl₂(p-cymene)]₂ DMSO, 100°C Up to 71% yield
Green Synthesis in DES Aldehydes, Alkynes Choline chloride-urea Ambient conditions Environmentally friendly

Research Findings and Notes

  • Catalytic Efficiency: Ruthenium catalysis has demonstrated significant promise in rearranging isoxazolone derivatives to fused heterocycles, including pyrrolo[3,4-c]isoxazoles, with yields exceeding 70% under optimized conditions.

  • Green Chemistry Approaches: Use of deep eutectic solvents (DES) offers sustainable pathways, reducing hazardous waste and improving process safety.

  • Substituent Effects: Electron-donating or withdrawing groups on the alkyne or oxime precursors influence regioselectivity and yield, necessitating tailored conditions for specific derivatives.

  • Scalability: Gram-scale reactions have been successfully performed, indicating potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxidized derivatives.

  • Reduction: Reduction of functional groups within the molecule.

  • Substitution: Replacement of one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

2. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This application is particularly relevant for cancers that are resistant to conventional therapies .

3. Neurological Research
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole derivatives are being explored for their neuroprotective effects. These compounds may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by protecting neurons from oxidative stress and apoptosis .

Pharmacological Insights

1. Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the modification of its structure to enhance efficacy and reduce toxicity .

2. Mechanistic Studies
Recent studies have focused on understanding the pharmacokinetics and pharmacodynamics of this compound. Insights into its absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for assessing its viability as a therapeutic agent .

Materials Science Applications

1. Synthesis of Functional Materials
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole derivatives are utilized in the synthesis of novel materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices where the unique properties of the compound can be harnessed to develop advanced materials .

2. Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength or introduce specific functionalities that are beneficial for various applications .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against multiple bacterial strains; potential as a new antibiotic lead compound
Anticancer PropertiesInduces apoptosis in resistant cancer cell lines; promising for drug development
Neuroprotective EffectsProtects neurons from oxidative stress; potential treatment for neurodegenerative diseases
Material SynthesisUsed in creating advanced materials for electronics; enhances optical properties
Polymer ApplicationsServes as a building block for functional polymers; improves mechanical properties

Mechanism of Action

The mechanism by which Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding or altering their activity, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Biological Activity
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate C14H14N2O3 258.27 Pyrrolo-isoxazole Benzyl ester Research intermediate
Ethyl 3-acetamido-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate C11H15N3O4 253.25 Pyrrolo-isoxazole Ethyl ester, Acetamido Biogenic amine depletion
Benzyl (R)-3,6-dimethyl-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate C15H17N3O2 271.31 Pyrrolo-pyrazole Benzyl ester, Methyl Chiral research chemical
Phenylmethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate C13H13N3O3 259.26 Pyrrolo-isoxazole Amino group Unknown

Biological Activity

Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. It possesses the molecular formula C₁₃H₁₄N₂O₃ and features a benzyl group attached to a dihydropyrroloisoxazole core, which may influence its reactivity and interactions with biological systems. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methodologies, including:

  • Conventional Methods : Traditional synthetic routes involving multi-step reactions.
  • Microwave-Assisted Synthesis : Enhanced reaction rates and yields compared to conventional methods.
  • Flow-Based Methodologies : Continuous flow techniques that improve efficiency and safety in chemical synthesis.

These methods have been explored to optimize the yield and purity of the compound while maintaining its structural integrity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated potential mechanisms including:

  • Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines, which may be linked to its ability to induce apoptosis or inhibit cell proliferation.
  • Neuroprotective Effects : Preliminary research suggests that it may possess neuroprotective properties, potentially acting on neurotransmitter systems .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study reported that derivatives of this compound showed significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Neurotoxicity Assessment :
    • Research involving rainbow trout alevins indicated neurotoxic potentials linked to alterations in acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain .

Comparative Biological Activity

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Benzyl-1H-isoxazoleIsoxazole ring with benzyl substituentKnown for anti-inflammatory properties
2-Amino-5-benzylisoxazoleContains an amino groupExhibits neuroprotective effects
1-Benzyl-2-methylisoxazoleMethyl substitution on isoxazoleNoted for selective toxicity against cancer cells
Benzyl 4-(1-methylpyrrolidin-2-yl)isoxazolePyrrolidine ring attached to isoxazolePotential use as a cognitive enhancer

The distinct dihydropyrrolo structure combined with the isoxazole moiety in this compound may contribute to unique biological activities not observed in other compounds listed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate
Reactant of Route 2
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate

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